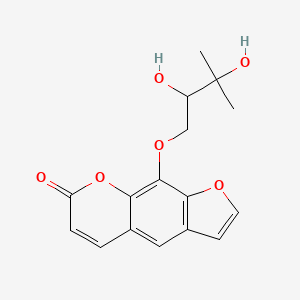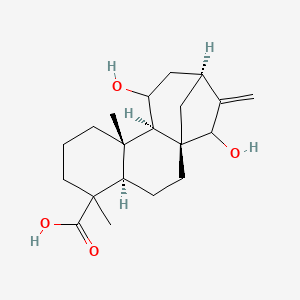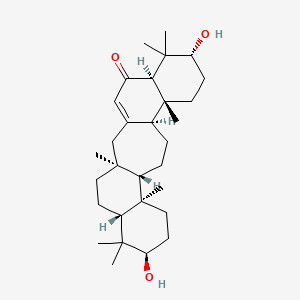![molecular formula C16H25NO3S B602847 4-isopropyl-2-[(3-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether CAS No. 893667-57-7](/img/structure/B602847.png)
4-isopropyl-2-[(3-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-isopropyl-2-[(3-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether is a complex organic compound with a unique structure that includes a methoxy group, a propan-2-yl group, and a benzenesulfonyl group attached to a piperidine ring
准备方法
The synthesis of 4-isopropyl-2-[(3-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether typically involves several steps, including electrophilic aromatic substitution and nucleophilic substitution reactions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
-
Synthetic Routes
Electrophilic Aromatic Substitution: This step involves the introduction of the methoxy and propan-2-yl groups onto the benzene ring. The reaction is typically carried out using strong electrophiles and catalysts to facilitate the substitution.
Nucleophilic Substitution: The piperidine ring is introduced through a nucleophilic substitution reaction, where the benzenesulfonyl group acts as the leaving group.
-
Industrial Production Methods
- Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization and chromatography to obtain the final product.
化学反应分析
4-isopropyl-2-[(3-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution.
-
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methoxy group may be converted to a hydroxyl group or further oxidized to a carbonyl group.
Reduction: Reduction reactions may involve the conversion of the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where different functional groups can be introduced or replaced.
-
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Catalysts like palladium on carbon (Pd/C) and solvents like dichloromethane (DCM) are commonly employed.
-
Major Products
- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a sulfide or thiol derivative.
科学研究应用
4-isopropyl-2-[(3-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and surfactants.
作用机制
The mechanism of action of 4-isopropyl-2-[(3-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in cancer research, the compound may inhibit cell proliferation by interfering with signaling pathways involved in cell growth and survival.
相似化合物的比较
4-isopropyl-2-[(3-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
1-[2-Methoxy-5-(propan-2-yl)benzenesulfonyl]-3-ethylpiperidine: Similar structure but with an ethyl group instead of a methyl group.
1-[2-Methoxy-5-(propan-2-yl)benzenesulfonyl]-3-phenylpiperidine: Contains a phenyl group instead of a methyl group.
-
Uniqueness
- The presence of the methoxy and propan-2-yl groups on the benzene ring, combined with the sulfonyl and piperidine moieties, gives this compound unique chemical and biological properties that are not observed in its analogs.
属性
CAS 编号 |
893667-57-7 |
|---|---|
分子式 |
C16H25NO3S |
分子量 |
311.4g/mol |
IUPAC 名称 |
1-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-3-methylpiperidine |
InChI |
InChI=1S/C16H25NO3S/c1-12(2)14-7-8-15(20-4)16(10-14)21(18,19)17-9-5-6-13(3)11-17/h7-8,10,12-13H,5-6,9,11H2,1-4H3 |
InChI 键 |
CWJAJKDPEHFFQM-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(C)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1'S,6'R)-2'-(benzyloxy)-7-chloro-4'-(hydroxyimino)-4,6-dimethoxy-6'-methyl-3H-spiro[benzofuran-2,1'-cyclohex[2]en]-3-one](/img/structure/B602765.png)
![6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3-one;hydrobromide](/img/structure/B602768.png)
![2-[6-(5,5-dimethyl-4-oxofuran-2-yl)-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one](/img/structure/B602769.png)



![[(1S,2S,4S,6R,7S,9R,13R,17S)-15-methoxy-2,6,14,17-tetramethyl-3,11,16-trioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-14-en-4-yl] acetate](/img/structure/B602777.png)

![[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-(4-hydroxy-2-methoxyphenoxy)oxan-2-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate](/img/structure/B602784.png)


![[(3S,8S,9R,10R,12R,13S,14R,17R)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate](/img/structure/B602788.png)
